
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential applications in various fields, including cardiovascular diseases, respiratory diseases, and cancer. In cardiovascular research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This mechanism of action has been implicated in the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.
In respiratory research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to relax airway smooth muscle cells, leading to bronchodilation. This effect has been studied in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
In cancer research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. This effect has been attributed to the activation of sGC and subsequent increase in cGMP levels.
Mechanism of Action
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 activates sGC by binding to the heme group of the enzyme and stabilizing it in the Fe2+ state. This leads to increased production of cGMP, which in turn activates protein kinase G (PKG) and leads to downstream effects such as vasodilation, bronchodilation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, bronchodilation, and inhibition of tumor growth. These effects are mediated by the activation of sGC and subsequent increase in cGMP levels.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 is its specificity for sGC and lack of cross-reactivity with other enzymes. This makes it a useful tool for studying the effects of sGC activation in various cell types and tissues.
One limitation of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 is its relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, its mechanism of action may be affected by the presence of other factors that regulate sGC activity, such as nitric oxide and hydrogen sulfide.
Future Directions
There are several potential future directions for research on (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272. One area of interest is the development of more potent and selective sGC activators for use in the treatment of cardiovascular and respiratory diseases. Another area of interest is the investigation of the effects of sGC activation in other cell types and tissues, such as the nervous system and immune system. Finally, the potential use of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 as an anticancer agent warrants further investigation, particularly in combination with other chemotherapeutic agents.
Synthesis Methods
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with 2-nitrobenzaldehyde to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by the reaction with ethyl cyanoacetate to form the final compound, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272.
properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20(22)23/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARRDGAOXFZFT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


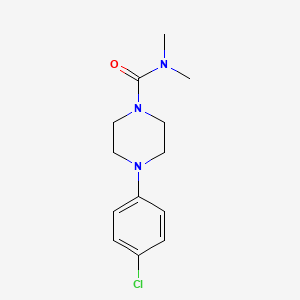
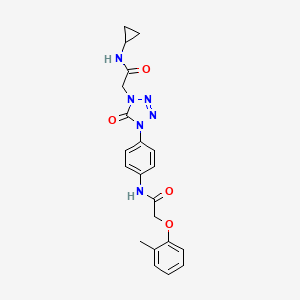
![(Z)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyano-3-phenylprop-2-enamide](/img/structure/B2781525.png)
![N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2781526.png)
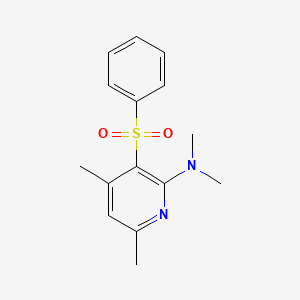
![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2781530.png)

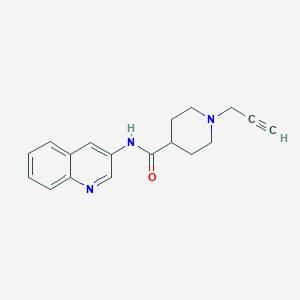
![1-(4-Chlorophenyl)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-2-propen-1-one](/img/structure/B2781537.png)
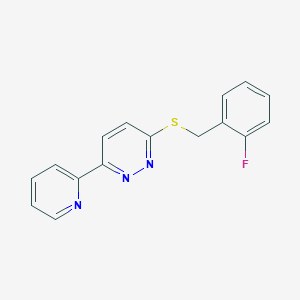
![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)
![N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2781544.png)